4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one

Catalog No.
S15944765
CAS No.
M.F
C10H7BrO4
M. Wt
271.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one

Product Name

4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one

IUPAC Name

4-(bromomethyl)-6,7-dihydroxychromen-2-one

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

InChI

InChI=1S/C10H7BrO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4H2

InChI Key

NEBDDLWGKAVETN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CBr

4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, characterized by its unique bromomethyl group and two hydroxyl groups at positions 6 and 7. Its molecular formula is C10H7BrO4C_{10}H_{7}BrO_{4}, and it has a molecular weight of approximately 271.06 g/mol. This compound exhibits distinct chemical properties due to the presence of the bromine atom, which enhances its electrophilicity compared to other coumarin derivatives. The structure of this compound can be represented as follows:

text
O // / \ | | O C \ | C---C / \ | H Br H

The compound is notable for its potential biological activities and its applications in medicinal chemistry.

  • Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols. Common reagents include sodium azide and potassium thiocyanate under mild conditions.
  • Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

The versatility of these reactions allows for the modification of the compound to enhance its biological activity or alter its chemical properties.

Research indicates that 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one exhibits significant biological activities, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation in various biological systems .
  • Anticancer Activity: Preliminary studies suggest that this compound could exhibit cytotoxic effects against certain cancer cell lines by interfering with cellular signaling pathways .

These properties make it a candidate for further pharmacological studies.

The synthesis of 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one typically involves the bromination of 4-methyl-6,7-dihydroxy-2H-chromen-2-one using brominating agents like N-bromosuccinimide in the presence of radical initiators such as azobisisobutyronitrile under reflux conditions. This method allows for controlled substitution at the C-4 position while maintaining the integrity of the hydroxyl groups .

Industrial Production

In industrial settings, larger-scale synthesis follows similar routes but employs controlled reaction conditions to optimize yield and purity. Monitoring the reaction closely helps prevent over-bromination and ensures that the desired product is obtained efficiently.

4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one has several applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Chemical Research: The compound serves as a versatile building block in organic synthesis for creating more complex molecules.
  • Natural Product Studies: Its structural similarity to naturally occurring coumarins makes it relevant in studies aimed at understanding the pharmacological properties of these compounds.

Studies on the interaction of 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one with various biological targets have indicated that its mechanism of action may involve forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of enzymatic activity, which is crucial for its potential therapeutic effects . Furthermore, hydrogen bonding between the hydroxyl groups and target molecules enhances binding affinity and specificity.

Several compounds share structural similarities with 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one:

Compound NameStructureKey Differences
4-Methyl-6,7-dihydroxy-2H-chromen-2-oneLacks bromineDifferent reactivity and biological activity due to absence of electrophilic bromomethyl group
4-(Chloromethyl)-6,7-dihydroxy-2H-chromen-2-oneContains chlorine instead of bromineDifferent chemical properties and reactivity patterns
4-(Hydroxymethyl)-6,7-dihydroxy-2H-chromen-2-oneContains hydroxymethyl groupAffects reactivity and potential applications compared to bromomethyl derivative

Uniqueness

The uniqueness of 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one lies in its electrophilic bromomethyl group, which enhances reactivity in substitution reactions and may increase potency in biological assays compared to its analogs. This distinct feature positions it as a valuable candidate for further research in medicinal chemistry and related fields .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

269.95277 g/mol

Monoisotopic Mass

269.95277 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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